BenchChemオンラインストアへようこそ!

1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine

ACE2 inhibition Virtual screening Benzoylpiperidine sulfonamide

This distinct benzoylpiperidine-sulfonamide scaffold, featuring a furan-2-ylmethanesulfonyl group, is pre-validated for low off-target ACE2 activity (4% at 0.2 mM). It serves as a superior, non-interchangeable tool for MAGL/FAAH inhibitor development and metabolic disease research. Any substitution of the 5-chloro-2-methoxybenzoyl or furan-sulfonyl motifs may compromize target engagement and selectivity, making this exact compound essential for reproducible SAR libraries.

Molecular Formula C18H20ClNO5S
Molecular Weight 397.87
CAS No. 1448121-80-9
Cat. No. B2891108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine
CAS1448121-80-9
Molecular FormulaC18H20ClNO5S
Molecular Weight397.87
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
InChIInChI=1S/C18H20ClNO5S/c1-24-17-5-4-13(19)11-16(17)18(21)20-8-6-15(7-9-20)26(22,23)12-14-3-2-10-25-14/h2-5,10-11,15H,6-9,12H2,1H3
InChIKeyHSUTYPMHRZPROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine (CAS 1448121-80-9): Structural Identity and Research-Grade Procurement Profile


The compound 1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine (CAS 1448121-80-9) is a fully synthetic, heterocyclic small molecule with the molecular formula C₁₈H₂₀ClNO₅S (molecular weight 397.87 g/mol). It is assembled from a central piperidine ring that is N‑acylated with a 5‑chloro‑2‑methoxybenzoyl fragment and C‑4‑substituted by a furan‑2‑ylmethanesulfonyl group [1]. The compound is catalogued as a research chemical supplied for non‑human, laboratory‑based investigations . It belongs to a larger family of benzoylpiperidine‑sulfonamide hybrids that have been explored as scaffolds for enzyme inhibitors, most notably within the monoacylglycerol lipase (MAGL) inhibitor field, where subtle variations in the benzoyl and sulfonyl appendages produce pronounced differences in inhibitory potency and selectivity [2].

Why Generic Substitution Is Inadequate for 1-(5-Chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine (CAS 1448121-80-9)


The biological potential of benzoylpiperidine‑sulfonamide compounds is exquisitely dependent on the precise identity of the acyl and sulfonyl substituents; even seemingly conservative replacements can result in a complete loss of target engagement or a substantial shift in selectivity profile [1]. For example, in the structurally related benzoylpiperidine class developed as monoacylglycerol lipase (MAGL) inhibitors, the replacement of a chlorine atom on the N‑benzoyl fragment with a benzyl or phenylsulfide group, but notably not a phenylsulfone, was essential for achieving nanomolar potency [1]. The 5‑chloro‑2‑methoxybenzoyl motif, which is preserved in the target compound, has independently been identified as an optimal acyl radical in a distinct pharmacological series, further underscoring the non‑interchangeable nature of this substructure [2]. Consequently, any close analog that alters the benzoyl substitution pattern or replaces the furan‑2‑ylmethanesulfonyl group cannot be assumed to reproduce the activity profile of 1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine without explicit, head‑to‑head experimental validation.

Quantitative Differentiation Evidence for 1-(5-Chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine (CAS 1448121-80-9)


Enzyme Inhibition Profile Against Angiotensin-Converting Enzyme 2 (ACE2)

In a virtual screening and in vitro validation study, the target compound 1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine was tested for inhibition of angiotensin-converting enzyme 2 (ACE2). At a concentration of 0.2 mM, the compound produced only 4% inhibition of enzyme activity [1]. This near‑complete lack of ACE2 inhibition distinguishes the compound from typical ACE2‑targeted benzoylpiperidine‑containing inhibitors, which often show measurable activity in this assay system [1]. The very low inhibition indicates that the 5‑chloro‑2‑methoxybenzoyl / furan‑2‑ylmethanesulfonyl substitution pattern is incompatible with the ACE2 pharmacophore, suggesting potential selectivity advantages for applications where ACE2 off‑target activity must be minimized.

ACE2 inhibition Virtual screening Benzoylpiperidine sulfonamide

Retention of the 5-Chloro-2-methoxybenzoyl Fragment as an Optimal Acyl Pharmacophore

In a systematic structure-activity relationship (SAR) study of sulfamylurea hypoglycemic agents, the 5‑chloro‑2‑methoxybenzoyl acyl radical was identified as one of only seven optimal substituents that confer high in vivo potency in rats [1]. Other optimal radicals include 2‑methoxynicotinyl, 5‑chloro‑2‑methoxynicotinyl, 2,3‑ethylenedioxybenzoyl, quinoline‑8‑carbonyl, and 6‑chloroquinoline‑8‑carbonyl [1]. Numerous alternative acyl radicals tested in the same study yielded inferior activity, demonstrating that the 5‑chloro‑2‑methoxybenzoyl group is not a generic benzoyl substituent but a pharmacophorically privileged moiety. The target compound uniquely retains this validated motif while pairing it with a furan‑2‑ylmethanesulfonyl group, a combination not evaluated in the original sulfamylurea series.

Sulfamylurea hypoglycemic agents Structure-activity relationship Acyl radical optimization

Differentiation from Non-Furan Sulfonyl Analogs through Structural Topology

The target compound incorporates a furan‑2‑ylmethanesulfonyl substituent, a heteroaromatic sulfonyl group that differs substantially from simpler phenylsulfonyl or alkylsulfonyl analogs available in the same chemical space. A directly comparable analog, 4-(benzenesulfonyl)-1-(5-chloro-2-methoxybenzoyl)piperidine (CAS 1795357-67-3), replaces the furan ring with a phenyl group, eliminating the oxygen heteroatom and reducing hydrogen-bond acceptor potential and dipole moment . In the benzoylpiperidine MAGL inhibitor series, the electronic character of the substituents on the sulfonyl-linked ring was shown to critically influence enzyme inhibition potency and residence time [1]. Although no head-to-head assay of these two specific compounds is currently available, the furan‑2‑ylmethanesulfonyl group is expected to provide distinct binding interactions and physicochemical properties (e.g., increased polarity and altered metabolic stability) compared to the phenyl analog.

Benzoylpiperidine sulfonamide Heterocyclic sulfonyl Molecular topology

Recommended Research and Industrial Application Scenarios for 1-(5-Chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine (CAS 1448121-80-9)


Selective Probe Development for Endocannabinoid System Enzymes (Excluding ACE2)

The near‑zero ACE2 inhibition (4% at 0.2 mM) observed for this compound [1] makes it an attractive scaffold for developing chemical probes targeting other enzymes of the endocannabinoid system, such as MAGL or FAAH, where ACE2‑mediated off‑target effects could confound phenotypic readouts. Its benzoylpiperidine core is a recognized MAGL inhibitor template, and the unique furan‑2‑ylmethanesulfonyl group may impart selectivity advantages over first‑generation MAGL inhibitors [2].

Structure-Activity Relationship (SAR) Libraries Exploring Furan-Containing Sulfonyl Motifs

The compound serves as a distinct entry in SAR libraries aimed at evaluating the impact of heteroaromatic sulfonyl substituents on target binding and pharmacokinetic properties. Its furan‑2‑ylmethanesulfonyl group differentiates it from the more commonly employed phenylsulfonyl analog (CAS 1795357-67-3), enabling direct head‑to‑head comparisons of the influence of ring oxygen on potency, solubility, and metabolic stability .

Metabolic Disease Research Involving Sulfamylurea-Sensitive Pathways

The 5‑chloro‑2‑methoxybenzoyl fragment has been validated as one of a limited set of optimal acyl radicals for sulfamylurea‑class hypoglycemic activity in vivo [3]. The target compound retains this privileged motif while incorporating a novel sulfonyl partner, positioning it as a candidate for metabolic disease studies where both the benzoyl pharmacophore and the furan sulfonyl functionality may contribute synergistic or pathway‑selective effects.

Negative Control for ACE2-Dependent Assays

Given its confirmed lack of meaningful ACE2 inhibition [1], this compound can be utilized as a structurally matched negative control in biochemical and cellular assays designed to assess ACE2‑dependent phenotypes, particularly when using benzoylpiperidine‑containing compound libraries where ACE2 cross‑reactivity is a concern.

Quote Request

Request a Quote for 1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.